4-oxo-2-phenyl-4H-chromen-3-yl benzoate
Overview
Description
“4-oxo-2-phenyl-4H-chromen-3-yl benzoate” is a chemical compound with the molecular formula C24H18O4 . It is also known by other names such as “4-Oxo-2-phenyl-4H-chromen-3-yl 3-phenylpropanoate” and "Benzenepropanoic acid, 4-oxo-2-phenyl-4H-1-benzopyran-3-yl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 370.397 Da . The compound has a mono-isotopic mass of 370.120514 Da .Scientific Research Applications
Antibacterial Effects
4-oxo-2-phenyl-4H-chromen-3-yl benzoate and its derivatives demonstrate significant antibacterial activity. Studies have shown the synthesis of new derivatives, such as 4-hydroxy-chromen-2-one, which exhibit high levels of bacteriostatic and bactericidal activity against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019). Another study confirmed the antibacterial properties of similar coumarin derivatives against various bacteria, indicating moderate to high activity against Staphylococcus aureus, E. coli, and Enterobacter cloacae (Govori, Spahiu, Haziri, & Ibrahimi, 2013).
Synthesis and Structural Analysis
The synthesis and structure analysis of derivatives of this compound, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, have been extensively studied. These studies involve characterization using X-ray crystallography and other advanced analytical methods, providing insights into their molecular structures (Manolov, Morgenstern, & Hegetschweiler, 2012).
Electrochemical and Optical Properties
Research into the electrochemical and optical properties of novel compounds related to this compound has been conducted. This includes the study of polymers containing derivatives of this compound, which show potential in electrochromic materials with multicolored electrochromism and varying optical contrasts in the visible and NIR regions (Yigit, Udum, Güllü, & Toppare, 2014).
Novel Metal Complexes
New metal complexes using derivatives of this compound have been synthesized, showing potential in various fields. These complexes, involving metals like copper(II), cobalt(II), and nickel(II), have been characterized and their structures determined through single-crystal X-ray diffraction methods, indicating potential applications in various chemical processes (Myannik et al., 2018).
Fluorescent Probing and Imaging
Derivatives of this compound have been used in the development of fluorescent probes for biological applications. For instance, a study developed a near-infrared fluorescent probe for imaging nitroxyl in living cells, demonstrating the compound's potential in biomedical imaging and understanding biological processes (Zhang et al., 2020).
Antineoplastic Activity
Research on derivatives of this compound also extends to their antineoplastic activities. Compounds like 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one have been synthesized and evaluated for their antineoplastic activities, indicating the potential of these compounds in developing new cancer therapies (Gašparová et al., 2010).
Antioxidant Activity
The antioxidant activity of certain derivatives of this compound has been studied, revealing their potential in combating oxidative stress. These compounds have been compared with known antioxidants, such as ascorbic acid, demonstrating their effectiveness in scavenging free radicals (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Properties
IUPAC Name |
(4-oxo-2-phenylchromen-3-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19-17-13-7-8-14-18(17)25-20(15-9-3-1-4-10-15)21(19)26-22(24)16-11-5-2-6-12-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHWZCUSVZVBSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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